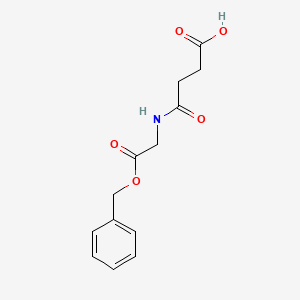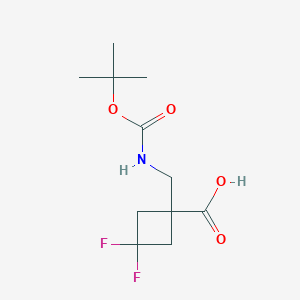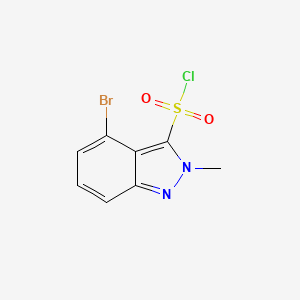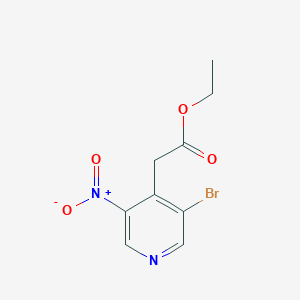
N-Benzyloxycarbonylmethyl-succinamic acid
Overview
Description
Succinic acid is an intermediate product of the tricarboxylic acid cycle (TCA) and is one of the most significant platform chemicals for the production of various derivatives with high added value . It’s also used in foods as a sequestrant, buffer, and a neutralizing agent .
Synthesis Analysis
Succinic acid can be produced through the bioconversion of lignocellulose based on the lignocellulose pretreatment processes and cellulose hydrolysis and fermentation principles . A method for synthesizing N- (benzyloxycarbonyl) succinimide by a one-pot two-phase method has been proposed, which includes adding purified water and hydroxylamine sulfate into a reaction container, dropwise adding liquid alkali under stirring, after dropwise adding, adding succinic anhydride in batches, dehydrating at high temperature and in vacuum under acid catalysis until no water is extracted .Scientific Research Applications
Organic Synthesis
N-Benzyloxycarbonylmethyl-succinamic acid: plays a crucial role in organic synthesis. Its carboxylic acid group is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling. This makes it valuable for synthesizing small molecules and macromolecules that are pivotal in the development of pharmaceuticals and agrochemicals .
Nanotechnology
In the field of nanotechnology, N-Benzyloxycarbonylmethyl-succinamic acid is used for surface modification of nanoparticles. It helps in promoting dispersion and incorporation of metallic nanoparticles or carbon nanostructures like nanotubes and graphene, which are essential for creating advanced materials with unique properties .
Polymer Chemistry
This compound finds applications in polymer chemistry as a monomer or an additive. It can be used to create synthetic or natural polymers with specific characteristics, such as increased durability or enhanced biocompatibility. Its role as a catalyst in polymerization reactions is also significant .
Catalysis
N-Benzyloxycarbonylmethyl-succinamic acid: derivatives are known to be involved in catalysis. They can act as ligands for transition-metal catalysts or directly as organocatalysts, facilitating a wide range of chemical transformations. This is particularly important in the synthesis of complex organic compounds .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their potential biological activities. They could form a new category of substances with therapeutic applications, such as root-promoting substances which are crucial for plant-based research and could have implications in human medicine .
Supramolecular Chemistry
The compound’s ability to interact with other molecules makes it a candidate for use in supramolecular chemistry. It can be part of host-guest systems, where it may act as a molecular container that can hold other molecules, leading to applications in drug delivery and molecular recognition .
properties
IUPAC Name |
4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-8-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVRPLLSRMOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonylmethyl-succinamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)

![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)

![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)


![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)
![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)

![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)
